![molecular formula C18H13ClN2O3S B2980433 4-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide CAS No. 888410-76-2](/img/structure/B2980433.png)

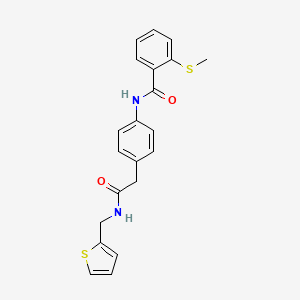

4-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

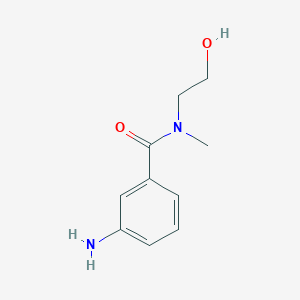

Beschreibung

This compound is a new antibacterial compound that combines sulfonamide and benzodioxane fragments in its framework . It is part of a series of benzodioxane bearing sulfonamides .

Synthesis Analysis

The compound was synthesized by the reaction of 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride in aqueous alkaline medium under continuous stirring and dynamic pH control at 9 .Molecular Structure Analysis

The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Chemical Reactions Analysis

The parent sulfonamide was stepped up by reacting . More details about the chemical reactions involved in the synthesis of this compound can be found in the referenced papers .Physical And Chemical Properties Analysis

The compound is a white amorphous powder with a molecular formula of C21H18ClNSO4 and a molecular weight of 415 g/mol . Its melting point is 108.5°C .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

This compound has shown promise as an antibacterial agent. The presence of the 1,4-benzodioxin-6-yl moiety contributes to its effectiveness against pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . It inhibits bacterial biofilm growth, which is crucial in combating bacteria that are resistant to conventional treatments .

Anti-inflammatory Properties

Compounds with the benzodioxin ring system have been identified as having anti-inflammatory properties. This is significant for the development of new medications that can help manage inflammation-related diseases without the side effects associated with some current drugs .

Anticancer Potential

Sulfonamide derivatives, which are structurally related to this compound, have been reported to exhibit anticancer properties. This suggests that 4-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide could be explored further for its potential use in cancer therapy .

Antioxidant Activity

The benzodioxane derivatives are known for their antioxidant properties. Antioxidants are vital in protecting cells from damage caused by free radicals, and this compound could contribute to new antioxidant therapies .

CNS Activity

Some sulfonamide derivatives, which share a similar structure with this compound, have shown central nervous system (CNS) activity. This opens up possibilities for research into treatments for CNS disorders .

Antiviral and Antiretroviral Activity

Thiazole derivatives have been found to possess antiviral and antiretroviral activities. Given the thiazol-2-yl component of the compound, it may hold potential for development into drugs that can treat viral infections, including HIV .

Zukünftige Richtungen

Based on the biological activities of sulfonamides and benzodioxane containing compounds, current study was designed to synthesize new sulfonamides amalgamated with 1,4-benzodioxane heterocycle to act as antibacterial agents . Future research could focus on exploring the potential of these compounds in other therapeutic areas.

Eigenschaften

IUPAC Name |

4-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O3S/c19-13-4-1-11(2-5-13)17(22)21-18-20-14(10-25-18)12-3-6-15-16(9-12)24-8-7-23-15/h1-6,9-10H,7-8H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGCHKGTLNAXQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Propan-2-ylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2980350.png)

![Methyl 8-chloro-2-oxo-4-[(2-thienylmethyl)amino]-1,2-dihydro-3-quinolinecarboxylate](/img/structure/B2980354.png)

![2-((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine](/img/structure/B2980359.png)

![7-Methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B2980362.png)

![3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide](/img/structure/B2980365.png)

![N-[2-(Hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-ynamide](/img/structure/B2980369.png)

![(2S,3S)-2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B2980370.png)